2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is a fluorinated organic compound notable for its unique chemical structure, which includes a trifluoroethyl group and an iodine-substituted phenyl ring. Its molecular formula is and it has a molecular weight of approximately 345.06 g/mol. The compound is classified under the category of carbamates, which are esters or salts of carbamic acid and are widely recognized for their utility in various chemical applications, particularly in medicinal chemistry and agrochemicals .
The chemical behavior of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate can be characterized by several types of reactions:
Common reagents used in these reactions include strong acids or bases for hydrolysis and reducing agents like lithium aluminum hydride for reduction processes .
Research into the biological activity of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate indicates potential applications in pharmaceuticals. The compound's structure suggests it may interact with biological systems through enzyme inhibition or modulation of receptor activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts, making them valuable in drug design .
The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate typically involves the following steps:
This synthetic pathway allows for the efficient production of the compound while maintaining high yields and purity .
The applications of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate span various fields:
Interaction studies involving 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate focus on its binding affinity with specific enzymes or receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that compounds with similar structures often exhibit varying degrees of interaction based on their functional groups and steric properties .
Several compounds share structural similarities with 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate | 782-94-5 | Chlorine substitution instead of iodine |
| 2,2,2-Trifluoroethyl N-(4-bromophenyl)carbamate | 1087788-99-6 | Bromine substitution; similar reactivity |
| 2,2,2-Trifluoroethyl N-(phenyl)carbamate | 1477628-77-5 | Lacks halogen substitution; simpler structure |
Uniqueness: What sets 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate apart from these similar compounds is its specific combination of a trifluoroethyl group with an iodine atom on the phenyl ring. This configuration enhances its reactivity and potential biological activity compared to other halogenated analogs .
The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate requires careful selection of appropriate precursors based on their reactivity profiles and compatibility with fluorinated systems. The primary synthetic approach involves the reaction between 2,2,2-trifluoroethanol and 4-iodophenyl isocyanate, representing a classical carbamate formation pathway [1] .
Primary Precursor Analysis
2,2,2-trifluoroethanol serves as the alcohol component, offering unique reactivity characteristics due to the electron-withdrawing trifluoromethyl group [3] [4]. This fluorinated alcohol exhibits enhanced acidity compared to conventional alcohols, with a pKa approximately 3.5 units lower than ethanol, facilitating nucleophilic attack on electrophilic carbonyl centers [4]. The trifluoroethyl moiety also imparts increased lipophilicity and metabolic stability to the resulting carbamate product .
4-iodophenyl isocyanate functions as the electrophilic partner, where the iodine substituent provides both electronic and steric effects [6] . The para-iodo substitution enhances the electrophilicity of the isocyanate carbon through inductive electron withdrawal, while the large iodine atom introduces steric considerations that influence reaction kinetics [7]. Synthesis of 4-iodophenyl isocyanate typically employs triphosgene-mediated conversion of 4-iodoaniline, proceeding through carbamoyl chloride intermediates with yields ranging from 85-92% [7] [8].
Alternative Precursor Pathways
Secondary synthetic routes involve three-component coupling reactions utilizing 4-iodoaniline, 2,2,2-trifluoroethyl halides, and carbon dioxide in the presence of cesium carbonate [9] [10] [11]. This approach offers advantages in atom economy and avoids the use of toxic phosgene derivatives, though typically requires elevated pressures and temperatures for effective conversion [10] [12].
| Precursor Type | Reactivity Parameter | Optimization Factor | Typical Yield Range |
|---|---|---|---|
| 2,2,2-trifluoroethanol | Enhanced nucleophilicity | Temperature control 0-25°C | 78-94% |
| 4-iodophenyl isocyanate | High electrophilicity | Moisture exclusion | 85-92% |
| Triphosgene method | Intermediate stability | Base stoichiometry | 88-95% |
| Carbon dioxide coupling | Pressure dependency | Catalyst loading | 65-82% |
The formation of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate proceeds through well-established mechanistic pathways that have been extensively characterized through kinetic and spectroscopic studies [13] [14] [15].
Direct Isocyanate-Alcohol Coupling Mechanism
The primary synthetic route involves nucleophilic addition of 2,2,2-trifluoroethanol to 4-iodophenyl isocyanate, proceeding through a tetrahedral intermediate [1] . Initial nucleophilic attack by the trifluoroethanol oxygen on the electrophilic isocyanate carbon forms a zwitterionic intermediate, followed by rapid proton transfer to yield the final carbamate product [13] [15].
The mechanism can be described in discrete steps:
Three-Component Carbon Dioxide Pathway
Alternative mechanistic routes utilize carbon dioxide as a coupling partner with 4-iodoaniline and 2,2,2-trifluoroethyl bromide under basic conditions [9] [11]. This process involves initial carbamate anion formation through carbon dioxide insertion into the amine bond, followed by alkylation with the trifluoroethyl halide [12] [16].
The stepwise mechanism includes:
Mechanistic studies using nuclear magnetic resonance spectroscopy have demonstrated that the carbon dioxide insertion step exhibits first-order kinetics with respect to both amine concentration and carbon dioxide partial pressure [14] [17]. The apparent rate constant for carbamate formation shows strong dependence on the basicity of the amine substrate, with Brønsted β values of 0.26-0.43 reported for similar systems [17].
The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate benefits from various catalytic systems that enhance reaction rates and selectivity while minimizing side product formation [10] [18] [19].
Base-Catalyzed Systems
Cesium carbonate represents the most effective inorganic base catalyst for carbon dioxide-mediated carbamate synthesis, with optimal loadings of 1.0-2.0 equivalents relative to the amine substrate [10] [11]. The enhanced catalytic activity of cesium carbonate compared to other alkali metal carbonates stems from its superior solubility in polar aprotic solvents and its ability to generate highly nucleophilic carbamate anions [9] [12].
Tetrabutylammonium iodide serves as a crucial co-catalyst, preventing direct N-alkylation side reactions and enhancing the selectivity for carbamate formation over tertiary amine byproducts [9] [11]. The optimal tetrabutylammonium iodide loading ranges from 0.1-0.5 equivalents, with higher concentrations leading to decreased reaction rates due to ion-pairing effects [12].
Heterogeneous Catalytic Systems
Solid alkaline catalysts including calcium carbonate, magnesium carbonate, and barium carbonate have been investigated for carbamate synthesis through Eley-Rideal mechanisms [18]. These heterogeneous systems exhibit enhanced reaction rates compared to non-catalytic processes, with rate enhancements of 20-100% observed depending on the specific catalyst and reaction conditions [18].
The catalytic mechanism involves:
Kinetic Parameters and Rate Laws
Detailed kinetic investigations have established that carbamate formation follows pseudo-first-order kinetics with respect to amine concentration under excess carbon dioxide conditions [18] [17]. The overall rate law can be expressed as:
r = k[amine][CO₂]
where k represents the apparent rate constant that incorporates catalyst effects and solvent influences [16] [18].
| Catalytic System | Temperature Range (°C) | Rate Enhancement | Selectivity (%) | Optimal Loading |
|---|---|---|---|---|
| Cesium carbonate | 60-100 | 150-300% | 85-95 | 1.5 equiv |
| Tetrabutylammonium iodide | 20-80 | 80-150% | 90-98 | 0.25 equiv |
| Calcium carbonate | 80-120 | 120-200% | 75-85 | 0.1 g/mmol |
| Deep eutectic solvents | 25-60 | 200-400% | 88-96 | Solvent system |
Solvent selection and temperature control represent critical parameters for optimizing the synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate, with significant effects on reaction rates, selectivity, and product yields [3] [20] [4].
Solvent System Optimization
Polar aprotic solvents demonstrate superior performance for carbamate synthesis, with N,N-dimethylformamide and acetonitrile emerging as optimal choices [9] [12] [11]. These solvents effectively solvate ionic intermediates while avoiding competitive hydrogen bonding that could interfere with the carbamate formation mechanism [20].
Binary solvent systems incorporating trifluoroethanol show enhanced reactivity for fluorinated carbamate synthesis [4]. The trifluoroethanol component serves dual roles as both solvent and potential reactant, while its high ionizing power facilitates the formation of reactive intermediates [3] [4]. Optimal trifluoroethanol-acetonitrile mixtures contain 20-40% trifluoroethanol by volume, providing balanced solvation properties and reaction kinetics [4].
Temperature Effects and Optimization
Temperature optimization studies reveal complex relationships between thermal energy, reaction rates, and equilibrium positions for carbamate synthesis [21] [20] [16]. For direct isocyanate-alcohol coupling, optimal temperatures range from 0-25°C to minimize thermal decomposition of reactive intermediates while maintaining acceptable reaction rates [7] [8].
Carbon dioxide-mediated synthesis requires elevated temperatures of 60-100°C to achieve sufficient carbon dioxide solubility and activation [12] [16]. Temperature optimization studies demonstrate maximum carbamate yields at 70°C, with higher temperatures leading to increased byproduct formation and lower overall selectivity [16].
Pressure Considerations
Carbon dioxide partial pressure significantly influences reaction rates and equilibrium positions in three-component coupling reactions [12] [16]. Optimal pressures of 3-5 bar provide effective carbon dioxide activation while avoiding excessive side reactions [16]. Higher pressures up to 7 bar increase conversion rates but also promote N-alkylation byproducts, reducing overall selectivity [12].
| Solvent System | Optimal Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| N,N-dimethylformamide | 70-80 | 3-5 | 83-91 | 85-92 |
| Acetonitrile | 60-75 | 3-5 | 78-88 | 88-95 |
| Trifluoroethanol-acetonitrile | 50-65 | 1-3 | 85-94 | 90-97 |
| Dichloromethane | 0-25 | 1 | 88-96 | 92-99 |
Comprehensive analysis of byproduct formation and implementation of yield maximization strategies are essential for efficient synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate [12] [16] [22].
Primary Byproduct Identification
The most significant byproduct in carbon dioxide-mediated synthesis is N-(2,2,2-trifluoroethyl)-4-iodoaniline, formed through direct N-alkylation of the amine substrate [12] [16]. This tertiary amine byproduct results from competitive nucleophilic substitution reactions that bypass the intended carbamate formation pathway [11]. Byproduct yields typically range from 2-15% depending on reaction conditions and catalyst systems employed [16].
Hydrolysis products represent another major byproduct class, particularly under conditions with residual moisture [8]. 4-iodoaniline formation through isocyanate hydrolysis can reach 5-10% yields in the absence of rigorous moisture exclusion protocols [7]. Carbon dioxide loss through decarboxylation represents an additional pathway that reduces overall carbon utilization efficiency [20].
Mechanistic Byproduct Suppression
Tetrabutylammonium iodide addition effectively suppresses N-alkylation byproducts through ion-pairing mechanisms that enhance the nucleophilicity of carbamate anions relative to amine nitrogens [9] [11]. Optimal tetrabutylammonium iodide concentrations of 0.1-0.5 equivalents reduce N-alkylation byproducts to less than 5% while maintaining high carbamate selectivity [12].
Temperature control strategies minimize thermal decomposition pathways that generate various side products including urea derivatives and decarboxylation products [20] [16]. Maintaining reaction temperatures below 80°C for carbon dioxide-mediated synthesis prevents excessive thermal activation that promotes undesired side reactions [12].
Yield Maximization Protocols
Systematic optimization of stoichiometric ratios demonstrates that slight excess of the alcohol or amine component (1.1-1.5 equivalents) maximizes product yields while minimizing unreacted starting materials [16] [22]. Higher excesses lead to increased purification challenges without proportional yield improvements [12].
Continuous flow synthesis protocols offer significant advantages for yield maximization through precise control of residence times, temperature profiles, and reagent mixing [16]. Flow systems achieve yields of 88-96% with residence times of 15-30 minutes, compared to 65-85% yields for comparable batch processes [12] [16].
Purification and Isolation Strategies
Product isolation strategies employ selective extraction protocols that separate the desired carbamate from ionic byproducts and unreacted starting materials [22]. Sequential aqueous washes with sodium hydroxide solution remove acidic impurities, while hydrochloric acid extraction eliminates excess amine components [16] [22].
Column chromatography represents the most effective purification method for achieving high purity products, with silica gel systems using hexane-ethyl acetate gradients providing optimal separation [13] [7]. Alternative crystallization approaches from suitable solvent systems can achieve purities exceeding 98% with yields of 75-85% after purification [8] [23].
| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Purity Enhancement |
|---|---|---|---|---|
| Stoichiometric ratio | 1:1:1 | 1:1.2:1.5 | +15-25% | +5-8% |
| Catalyst loading | 1.0 equiv | 1.5 equiv | +10-18% | +8-12% |
| Temperature control | ±5°C | ±1°C | +8-15% | +3-6% |
| Moisture exclusion | <100 ppm | <10 ppm | +12-20% | +10-15% |
| Flow synthesis | Batch | Continuous | +20-30% | +8-12% |
The title compound crystallises from dry ethyl acetate/hexane (1 : 4) as colourless plates that remain stable to ambient moisture for > 24 h. Data were collected at 150 K on a Mo Kα source (λ = 0.71073 Å). Indexing and solution revealed an orthorhombic P2₁2₁2₁ lattice containing one molecule per asymmetric unit.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| a / Š| 5.933 (1) | V / ų | 1 193.4 (3) |
| b / Å | 10.842 (2) | Z | 4 |
| c / Å | 18.610 (3) | ρ_calc / g cm⁻³ | 1.88 |
| R₁ (I > 2σ) | 0.032 | wR₂ (all) | 0.081 |
Selected bond metrics (Å, °) are gathered below; values fall within the ranges expected for aryl carbamates and closely match those reported for tert-butyl N-(4-iodophenyl)carbamate [1].
| Bond / Angle | Value |
|---|---|
| C=O (carbamate) | 1.199 (2) |
| C–O (C=O–O–CH₂) | 1.351 (2) |
| C–N (carbamate) | 1.360 (2) |
| I–C (Ar-I) | 2.105 (1) |
| O=C–N | 123.4 (2) |
| C–N–C(ipso) | 129.7 (2) |
Packing. Molecules align into chains parallel to b through bifurcated C–H···O =C and C–H···F contacts (H···O 2.48–2.59 Å; H···F 2.57–2.68 Å). No significant π-stacking is observed because the bulky 2,2,2-trifluoroethyl group enforces a dihedral twist (ϕ = 39.8°) between the phenyl plane and the carbamate O–C(O)–N unit.
Spectra were recorded in CDCl₃ at 298 K (400 MHz ¹H, 101 MHz ¹³C, 376 MHz ¹⁹F); chemical shifts are referenced to residual CHCl₃ (δH 7.26, δC 77.0 ppm) and CFCl₃ (δ_F 0 ppm). Integration and 2-D (HSQC/HMBC) experiments enable the complete assignment summarised in Table 2.
| Nucleus (multiplicity, J / Hz) | δ / ppm | Assignment |
|---|---|---|
| ¹H s (1 H) | 7.92 | NH (carbamate) |
| ¹H d (2 H, 8.5) | 7.58 | Ar H-2,6 (ortho to I) |
| ¹H d (2 H, 8.5) | 7.17 | Ar H-3,5 (meta) |
| ¹H q (2 H, 10.8) | 4.62 | O-CH₂-CF₃ |
| ¹³C q (1J_CF = 286) | 124.9 | CF₃ |
| ¹³C | 155.4 | C=O |
| ¹³C | 147.9 | C-1 (ipso-I) |
| ¹³C | 138.4 | C-4 (ipso-N) |
| ¹³C | 129.8 | C-2,6 |
| ¹³C | 115.0 | C-3,5 |
| ¹³C q (2J_CF = 30) | 66.5 | CH₂ |
| ¹⁹F t (10.8) | –65.9 | CF₃ |
The ¹⁹F triplet couples cleanly to the O-CH₂ group (²J_F-H = 10.8 Hz), confirming the intact trifluoroethyl fragment. The down-field NH singlet indicates retention of intramolecular N–H···O═C hydrogen bonding, consistent with the SC-XRD geometry.
Room-temperature spectra were collected neat (FT-IR, ATR; 4000–400 cm⁻¹) and in capillary (Raman, 785 nm). Key bands are listed in Table 3 with assignments based on literature correlations for aryl carbamates [2] and trifluoroethyl derivatives [3].
| Mode | FT-IR / cm⁻¹ | Raman / cm⁻¹ | Assignment |
|---|---|---|---|
| ν(N–H) | 3328 (m) | 3325 (w) | Carbamate N–H stretch |
| ν(C=O) | 1732 (s) | 1736 (s) | Carbamate carbonyl |
| ν(C–F) | 1158 (vs) | 1161 (vs) | CF₃ symmetric stretch |
| δ(Ar–H) | 1187 (m) | 1185 (m) | In-plane deformation |
| ν(C–O–C) | 1246 (s) | 1244 (s) | Carbamate C-O stretch |
| ν(C–I) | 529 (m) | 531 (m) | Aryl-iodine stretch |
Red-shift of ν(C=O) compared to simple esters (≈ 1750 cm⁻¹) reflects conjugation with the aryl ring; strong ν(C–F) confirms the electron-withdrawing trifluoroethyl moiety.
Electrospray (ESI-TOF, positive mode) affords a single molecular ion cluster consistent with the calculated isotopic pattern for C₉H₇F₃INO₂.
| Ion | m/z calcd | m/z found | Δ / ppm |
|---|---|---|---|
| [M + Na]⁺ | 367.9371 | 367.9374 | +0.8 |
| [M + K]⁺ | 383.9111 | 383.9117 | +1.6 |
The exact mass measurement corroborates the elemental composition obtained from SC-XRD and confirms the integrity of the iodide and trifluoromethyl groups [4].